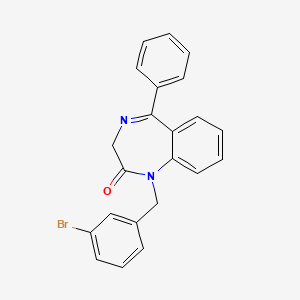

![molecular formula C8H11N3O B2882370 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane CAS No. 2031259-34-2](/img/structure/B2882370.png)

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

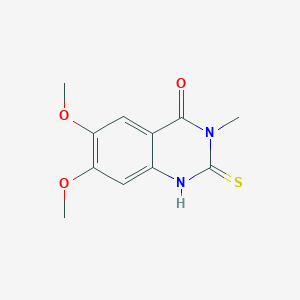

The compound “1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane” is a type of oxadiazole, which is a class of heterocyclic compounds. These compounds are known for their wide range of biological activities .

Synthesis Analysis

Oxadiazoles can be synthesized through a variety of methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system that includes two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of these atoms allows for two substituents in the oxadiazole ring, whose positions can cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can be quite complex. For instance, the conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole has been explained . Additionally, the synthesis of certain oxadiazole derivatives involves reactions with various enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary widely. For instance, one derivative was found to be a white solid with a melting point of 106.6–108.1 °C . Another derivative was found to be a yellow solid with a melting point of 98.1–98.7 °C .Aplicaciones Científicas De Investigación

Heterocyclic Compound Characteristics

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane falls under the class of heterocyclic compounds, specifically oxadiazoles, known for their diverse chemical and biological properties. Oxadiazoles, such as the 1,3,4-oxadiazole ring, are crucial in new drug development due to their broad range of biological activities, including antibacterial, antiviral, antitumor, and antioxidant effects. These compounds are integral in synthesizing commercially available drugs with significant therapeutic potential, showcasing their importance in medicinal chemistry and drug design (Siwach & Verma, 2020).

Synthesis and Chemical Reactions

The 2-azabicyclo[2.2.0]hexane component of the compound is related to synthetic pathways that contribute to creating carbapenem nuclei, indicating its utility in antibiotic synthesis. Such synthetic routes emphasize the compound's role in developing new antibacterial agents, highlighting its importance in addressing antibiotic resistance challenges (Katagiri et al., 1985).

Biological and Pharmacological Activities

Compounds bearing the oxadiazole moiety, like this compound, have been explored for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. Such studies reveal the potential of these compounds in cancer therapy, particularly in inhibiting tumor growth and angiogenesis, which are critical in cancer progression and metastasis (Chandrappa et al., 2010).

Molecular Docking and Binding Studies

The integration of 1,3,4-oxadiazole with other heterocyclic moieties, such as azinane and acetamides, has been investigated for their antibacterial and enzyme inhibition potentials. Such studies include molecular docking and BSA binding analyses to understand the interaction with biological targets, providing insights into the compound's mode of action at the molecular level (Virk et al., 2023).

Mecanismo De Acción

Target of Action

The primary targets of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[21It is known that oxadiazole derivatives have been the center of attention for their high therapeutic values . They have shown promising results in cancer therapy and have been used to overcome multidrug resistance .

Mode of Action

Oxadiazole derivatives have been reported to act on several enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation . They also inhibit some pathways like telomerase activity, focal adhesion kinase(FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .

Biochemical Pathways

Oxadiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in cancer cell proliferation .

Pharmacokinetics

In silico predictions and pharmacokinetic studies of similar compounds have confirmed high oral bioavailability .

Result of Action

Oxadiazole derivatives have been reported to show promising anticancer activity . For example, IC 50 values of a similar compound were observed for in-vitro anti-cancer activities against the MCF-7 and KB cell lines .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

Direcciones Futuras

Oxadiazoles have shown promise in a variety of applications, particularly in medicinal chemistry. They have been found to have a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and antioxidant properties . Future research will likely continue to explore the potential of these compounds in various applications.

Propiedades

IUPAC Name |

2-(2-azabicyclo[2.1.1]hexan-1-yl)-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-10-11-7(12-5)8-2-6(3-8)4-9-8/h6,9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAWNIBBMPGQEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C23CC(C2)CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2882289.png)

![ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2882301.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2882302.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2882304.png)

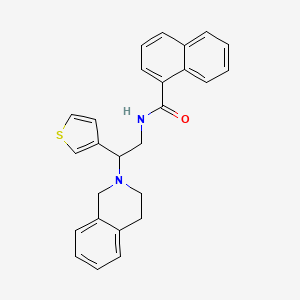

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2882308.png)

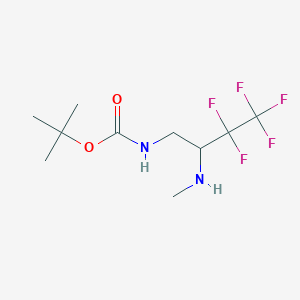

![N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2882309.png)

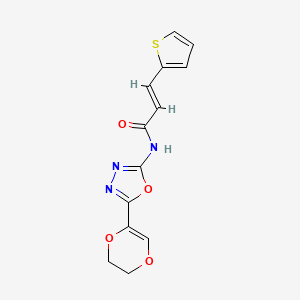

![6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B2882310.png)